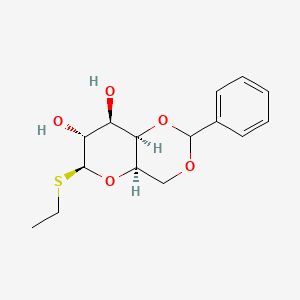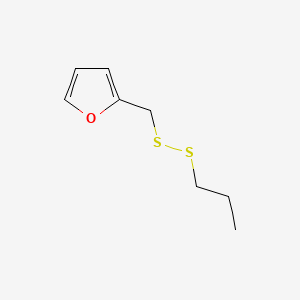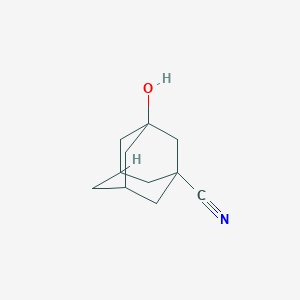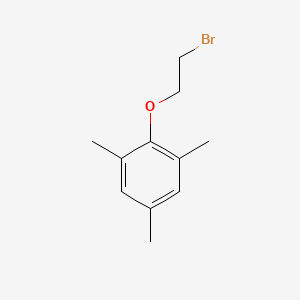![molecular formula C21H23BrCl2N2O B1339522 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate](/img/structure/B1339522.png)
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthetic routes and reaction conditions for 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate involve the combination of 2,4-dichlorobenzyl chloride with 6,7,8,9-tetrahydro-3-phenyl-5H-imidazo[1,2-a]azepine in the presence of a base to form the imidazoazepinium bromide salt. The hydrate form is obtained by crystallization from an aqueous solution . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate is widely used in scientific research due to its selective agonist activity for retinoic acid receptor RARγ. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cell differentiation and gene expression.
Medicine: Investigated for its potential therapeutic effects in diseases related to retinoic acid receptor dysfunction.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate exerts its effects by binding to and activating the retinoic acid receptor RARγ. This activation leads to changes in gene expression that regulate cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid response elements (RAREs) in the promoter regions of target genes .
Comparison with Similar Compounds
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate is unique due to its high selectivity for RARγ. Similar compounds include:
A-438079 hydrochloride hydrate: Another selective agonist for retinoic acid receptors.
ARL-17477 dihydrochloride hydrate: Known for its selective activity on different retinoic acid receptor subtypes.
BAY U6751 hydrate: A compound with similar receptor selectivity but different pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles, making this compound a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23BrCl2N2O |
|---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate |
InChI |
InChI=1S/C21H21Cl2N2.BrH.H2O/c22-18-11-10-17(19(23)13-18)14-24-15-20(16-7-3-1-4-8-16)25-12-6-2-5-9-21(24)25;;/h1,3-4,7-8,10-11,13,15H,2,5-6,9,12,14H2;1H;1H2/q+1;;/p-1 |
InChI Key |
FPOBEBBUBSFIIA-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=[N+](C=C(N2CC1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl.O.[Br-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




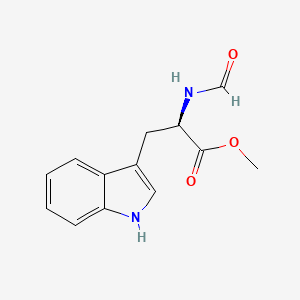
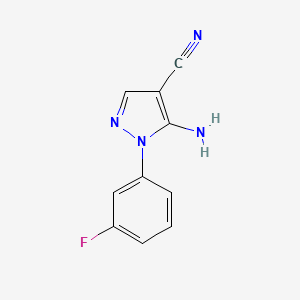
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)

